Product packaging for 2-amino-N-morpholinobenzamide(Cat. No.:)

2-amino-N-morpholinobenzamide

Cat. No.: B8736105
M. Wt: 221.26 g/mol
InChI Key: INJRCUZRSZOWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-morpholinobenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a 2-aminobenzamide group and a morpholine ring, which are recognized as privileged pharmacophores in the design of biologically active molecules. This compound serves as a versatile chemical scaffold for the research and development of novel therapeutic agents. Research indicates that compounds featuring the 2-aminobenzamide structure are explored in the development of inhibitors for various enzymatic targets . Notably, the morpholino group is a common feature in several classes of kinase inhibitors . Specifically, derivatives of 2-aminobenzamide have been identified as promising scaffolds for the development of small-molecule inhibitors targeting phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and metastasis . Furthermore, related benzamide compounds have demonstrated antifungal properties by targeting Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in yeast, which is essential for cell viability . The morpholine ring within the molecule often contributes to binding affinity at enzyme active sites, frequently forming key interactions within the hinge region of kinase domains, as observed in well-established PI3K inhibitors . This compound is provided exclusively for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O2 B8736105 2-amino-N-morpholinobenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-amino-N-morpholin-4-ylbenzamide

InChI

InChI=1S/C11H15N3O2/c12-10-4-2-1-3-9(10)11(15)13-14-5-7-16-8-6-14/h1-4H,5-8,12H2,(H,13,15)

InChI Key

INJRCUZRSZOWFK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)C2=CC=CC=C2N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for 2-Amino-N-morpholinobenzamide

The preparation of this compound has been approached through several synthetic strategies, with the reaction between isatoic anhydride (B1165640) and a suitable amine being the most common. These methods can be broadly categorized into classical procedures, microwave-assisted approaches, and syntheses starting from alternative precursors.

Classical Procedures and Optimization Studies

The conventional synthesis of this compound and its derivatives involves the reaction of isatoic anhydride with an amine, typically in a solvent such as dimethylformamide (DMF) under reflux conditions. mdpi.com The general procedure entails dissolving isatoic anhydride in DMF, followed by the addition of a solution of the amine derivative. The reaction mixture is then heated for several hours. mdpi.com Upon cooling, the product often precipitates and can be isolated by filtration and recrystallization. mdpi.com

Optimization of these classical procedures often involves screening different solvents, catalysts, and temperature conditions to improve yield and reaction time. For instance, studies on similar three-component reactions involving isatoic anhydride, an amine, and an aldehyde have shown that the choice of catalyst and solvent system can significantly impact the efficiency of the reaction. In some cases, solvent-free conditions at elevated temperatures have proven effective.

ParameterCondition 1Condition 2Condition 3
Solvent DMFTolueneSolvent-free
Temperature Reflux80 °C110 °C
Catalyst NoneNADESNano-SiO2-SO3H
Yield GoodHighHigh

This table presents a hypothetical comparison of reaction conditions based on general optimization studies of similar reactions.

Microwave-Assisted Synthetic Approaches

To accelerate the synthesis of 2-aminobenzamide (B116534) derivatives, microwave-assisted organic synthesis (MAOS) has been employed as a more efficient alternative to classical heating. nih.gov This method often involves exposing a mixture of isatoic anhydride and the amine, sometimes in the presence of a few drops of a high-boiling solvent like DMF, to microwave irradiation. nih.gov The reaction times are significantly reduced from hours to minutes, and the procedure is often lauded for being more environmentally friendly. mdpi.comnih.gov

However, it has been noted that the yields in microwave-assisted methods can sometimes be lower than in conventional heating, potentially due to the thermal sensitivity of the compounds. mdpi.com The power and duration of the microwave irradiation are critical parameters that need to be optimized for each specific substrate combination. nih.gov

MethodReaction TimeYieldEnvironmental Impact
Classical Heating Several hoursGood to ExcellentHigher energy consumption
Microwave Irradiation MinutesModerate to GoodLower energy consumption

This interactive table compares the general characteristics of classical and microwave-assisted synthesis for 2-aminobenzamide derivatives.

Isatoic Anhydride-Mediated Synthesis of 2-Aminobenzamide Derivatives

The synthesis of 2-aminobenzamide derivatives from isatoic anhydride is a cornerstone of this area of research. researchgate.net Isatoic anhydride serves as a convenient and reactive precursor to the 2-aminobenzoyl moiety. The reaction with a nucleophilic amine, such as morpholine (B109124), proceeds readily to form the corresponding 2-aminobenzamide. nih.govresearchgate.net This method is widely applicable for the synthesis of a diverse range of N-substituted 2-aminobenzamides by simply varying the amine component. nih.gov The straightforward nature of this reaction and the commercial availability of a wide variety of amines make it a versatile and frequently utilized synthetic strategy. nih.gov

Alternative Synthetic Pathways Involving Precursors

While the isatoic anhydride route is prevalent, alternative synthetic strategies for 2-aminobenzamides have been developed, often starting from more fundamental precursors like anthranilic acid or 2-nitrobenzoic acid.

One potential pathway involves the direct amidation of anthranilic acid with morpholine. This would typically require the activation of the carboxylic acid group of anthranilic acid to facilitate the nucleophilic attack by the amine. Common activating agents include thionyl chloride to form the acyl chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Another alternative begins with 2-nitrobenzoic acid . The acid can be converted to its more reactive acid chloride, 2-nitrobenzoyl chloride , using reagents like thionyl chloride. prepchem.com This acid chloride can then be reacted with morpholine to form N-morpholinyl-2-nitrobenzamide. The final step would involve the reduction of the nitro group to an amine, which can be achieved using various reducing agents such as tin(II) chloride or catalytic hydrogenation, to yield the target this compound.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting the formation of byproducts. The reaction of isatoic anhydride with amines has been the subject of mechanistic studies to elucidate the key steps involved in the formation of 2-aminobenzamides.

Nucleophilic Attack and Ring-Opening Mechanisms

The formation of this compound from isatoic anhydride and morpholine is initiated by the nucleophilic attack of the secondary amine of the morpholine on one of the carbonyl carbons of the isatoic anhydride ring. nih.gov This initial attack leads to the formation of a tetrahedral intermediate.

Catalytic Systems in Synthesis (e.g., Palladium-based, TsOH)

The synthesis of the this compound scaffold and its analogues is significantly influenced by the choice of catalytic systems. These catalysts facilitate the crucial amide bond formation and can be used to construct the core structure or its precursors.

Palladium-based Catalysts: Palladium catalysis is a prominent strategy for synthesizing o-aminobenzamides. One efficient, one-pot method involves the palladium-catalyzed ortho-selective C-H oxidative carbonylation of N-substituted anilines with carbon monoxide (CO) and primary amines. nih.govacs.org This approach demonstrates high atom economy and tolerates a wide range of N-substituted anilines and primary amines, affording the desired products in moderate to excellent yields under mild conditions. nih.govacs.org For instance, the carbonylation reaction between anthranilamide and aryl bromides can be catalyzed by Pd(OAc)₂ in the presence of a phosphine (B1218219) ligand like di-1-adamantyl-n-butylphosphine (BuPAd₂) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com The proposed mechanism for such carbonylative cyclizations begins with the oxidative addition of Pd(0) to an aryl halide, followed by CO insertion to form an acylpalladium intermediate, which then undergoes nucleophilic attack by a 2-aminobenzamide derivative. mdpi.com

Other Metal-based Catalysts: Titanium tetrafluoride (TiF₄) has emerged as an effective catalyst for the direct amidation of carboxylic acids. rsc.org Unlike other metal fluorides, catalytic amounts of TiF₄ (typically 5–10 mol%) can promote the amidation of both aromatic and aliphatic carboxylic acids with various amines, including morpholine, in refluxing toluene. rsc.org This method is notable for its efficiency with both alkyl and aryl amines, providing a direct route to carboxamides in high yields (60–99%). rsc.org The reaction of benzoic acids with morpholine using this system proceeds efficiently, typically completing within 24 hours to produce the corresponding N-morpholinobenzamides in yields of up to 98%. rsc.org

The following table summarizes representative catalytic systems used in the synthesis of benzamides and related structures.

Catalyst SystemSubstratesReaction TypeTypical ConditionsYield Range
Pd(OAc)₂ / BuPAd₂ / DBUAnthranilamide, Aryl Bromide, COCarbonylative Cyclization120 °C, 16 h, DMF43–96% mdpi.com
Palladium(0) / NaOtBu2-Aminobenzamide, Aryl HalideIsocyanide Insertion/CyclizationHeatModerate to Good mdpi.com
TiF₄ (10 mol%)Benzoic Acid, MorpholineDirect AmidationToluene, Reflux, 24 h90–98% rsc.org

Solvent Effects on Reaction Outcomes

The choice of solvent is a critical parameter in the synthesis of this compound and its derivatives, capable of influencing reaction pathways, yields, and even the final product structure.

In the amidation of aroyl chlorides, solvent polarity can dictate whether the reaction yields a primary amide or an imide. nih.gov When the reaction is conducted in a polar solvent like 1,2-dichloroethane (B1671644) (DCE), the desired amide is the primary product. It is proposed that the chlorine atom in DCE coordinates with a key silylamide intermediate, facilitating the cleavage of nitrogen-silicon bonds to deliver the amide after work-up. nih.gov Conversely, using a non-polar solvent such as dioxane favors the formation of an imide, as the cleavage of the N-Si bond is more difficult, leading the intermediate to react with another molecule of acid chloride. nih.gov While these findings are on a related system, they highlight the profound impact a solvent can have on reaction outcomes.

Furthermore, studies on the spectroscopic properties of 2-aminobenzamide derivatives show that solvents can influence molecular conformation through hydrogen bonding. In solvents that are Brønsted acids or have electron-accepting characteristics, hydrogen bonds formed with the solvent can predominate over intramolecular hydrogen bonds, affecting the compound's electronic structure. nih.gov

Solvent-free, or neat, conditions represent another important synthetic strategy. Amide bond formation can be achieved by reacting carboxylic acids and amines using methoxysilanes as coupling agents without any solvent, often with excellent yields. rsc.org This approach is not only environmentally favorable but can also simplify product isolation.

Strategies for Chemical Derivatization and Scaffold Modification

Altering the substitution pattern on the benzamide (B126) ring is a primary strategy for creating derivatives of this compound. This can be achieved by using appropriately substituted precursors. A common starting material for synthesizing 2-aminobenzamides is isatoic anhydride, which can be reacted with various nucleophiles. mdpi.com By starting with substituted isatoic anhydrides, one can introduce a range of functional groups onto the benzamide core.

Alternatively, substitutions can be made on a pre-formed benzamide ring. For example, 4-nitrobenzamide (B147303) derivatives can be synthesized from 4-nitrobenzoic acid and subsequently reduced to the corresponding 4-aminobenzamide (B1265587) compounds using catalysts like 10% Pd-C. researchgate.net This nitro-to-amino conversion allows for further functionalization at the 4-position. Research on N-substituted benzamide derivatives has shown that introducing a chlorine atom or a nitro-group onto the benzamide ring can significantly impact the molecule's biological activity profile. nih.gov

The table below shows examples of synthesized 2-aminobenzamide derivatives with various N-substituents, which could be adapted to the N-morpholino series, starting from the appropriately substituted isatoic anhydride or 2-aminobenzoic acid. mdpi.com

N-SubstituentResulting Compound Structure
4-Fluorophenyl2-Amino-N-(4-fluorophenyl)benzamide
4-Chlorophenyl2-Amino-N-(4-chlorophenyl)benzamide
p-Tolyl2-Amino-N-(p-tolyl)benzamide

Modifying the morpholine ring itself offers another avenue for derivatization. While direct substitution on the morpholine ring of the final compound is complex, using substituted morpholine precursors during the initial amidation reaction is a more straightforward approach. For instance, C-substituted morpholines such as 2-methylmorpholine (B1581761) or 3,5-dimethylmorpholine (B170313) can be used in place of morpholine to generate derivatives with altered steric and electronic properties.

The synthesis of substituted morpholino nucleosides, although in a different molecular context, provides insights into synthetic pathways for creating functionalized morpholine rings that could be applied to this scaffold. nih.gov These methods often involve sequential oxidation and reductive amination pathways to build the substituted heterocyclic ring. nih.gov Structure-activity relationship (SAR) studies on various morpholine-containing compounds have indicated that even simple substitutions on the morpholine ring can significantly influence biological efficacy. e3s-conferences.org

The amide group in this compound acts as the linker between the 2-aminobenzoyl group and the morpholine ring. Modifying this linker is a sophisticated strategy for altering the molecule's spatial and conformational properties. Instead of a direct amide bond, a longer or more complex linker can be introduced.

For example, a methylene (B1212753) group can be inserted to create an N-(morpholinomethyl)benzamide scaffold. Another approach involves extending the linker with an ethyl group, leading to structures like 2-amino-N-(2-morpholinoethyl)benzamide. A study on bisaminoquinolines systematically investigated the role of the linker, exploring how the distance between heterocycles and the linker's hydrophobicity impact biological activity, providing a conceptual framework for linker modification in other scaffolds. nih.gov Similarly, complex side chains, such as a 2-(pyrrolidin-1-yl)acetamido group, have been attached to a benzamide core, demonstrating the feasibility of incorporating elaborate linker systems. nih.gov

Attaching additional heterocyclic rings to the this compound scaffold is a powerful method for generating novel chemical entities. This can be achieved by functionalizing either the benzamide or morpholine portions of the molecule.

Starting from a morpholine-containing precursor, new heterocyclic rings can be constructed. For instance, a morpholin-N-ethyl acetohydrazide intermediate can be used to synthesize derivatives containing 1,2,4-triazole (B32235) rings. uobaghdad.edu.iqresearchgate.net

Alternatively, the 2-amino group on the benzamide ring is a versatile handle for building fused heterocyclic systems. 2-Aminobenzhydrazide, a related precursor, is used to prepare compounds containing thiadiazole, oxadiazole, and triazole rings. researchgate.net The reaction of 2-aminobenzamide derivatives with other reagents can lead to the formation of fused systems like quinazolinones. mdpi.commdpi.com For example, reacting 2-aminobenzamides with aryl halides and tert-butyl isocyanide in a palladium-catalyzed process can yield 2-arylquinazolin-4(3H)-ones. mdpi.com The incorporation of heterocycles such as benzimidazole (B57391) and quinoxaline (B1680401) has also been reported, creating complex structures with potential biological activities. nih.gov

Molecular Mechanism of Action Studies

Interactions with Enzymatic Targets

Modulation of Histone Deacetylase (HDAC) Activities by 2-Aminobenzamides

The 2-aminobenzamide (B116534) scaffold is a recognized pharmacophore in the design of Histone Deacetylase (HDAC) inhibitors. Unlike hydroxamate-based inhibitors, 2-aminobenzamide derivatives often exhibit improved selectivity for Class I HDACs and may present lower toxicity. researchgate.net This class of compounds functions by interacting with the zinc ion within the catalytic site of HDAC enzymes, leading to their inhibition.

Compounds featuring the 2-aminobenzamide group have been shown to be potent inhibitors of Class I HDAC enzymes, specifically HDAC1, HDAC2, and HDAC3. mdpi.com This selectivity is a key characteristic, as the modulation of these particular enzymes is linked to various signaling pathways that are often dysregulated in disease states. mdpi.com The design of these inhibitors can be fine-tuned; for instance, adding an aromatic moiety to the 2-aminobenzamide group can enhance selectivity for HDAC1 and HDAC2 over HDAC3. mdpi.com Research has led to the development of novel 2-aminobenzamide derivatives with significant inhibitory activity against these Class I HDACs, with some compounds showing IC50 values in the low to submicromolar range. mdpi.com

Below is a table summarizing the inhibitory activity of selected 2-aminobenzamide compounds against Class I HDACs, demonstrating their potency and selectivity.

Compound/ReferenceHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)
Compound 19f mdpi.com0.130.280.31
Compound 21a mdpi.com0.262.47>10

This table is representative of the data available for compounds within the 2-aminobenzamide class and is intended to be illustrative.

The inhibition of HDACs by 2-aminobenzamides leads to a direct biological consequence: the increase of histone acetylation. In cellular models, treatment with these inhibitors prevents the removal of acetyl groups from histone proteins. This mechanism is crucial as it can reverse the gene silencing associated with certain diseases. For example, in studies related to Friedreich's ataxia, 2-aminobenzamide HDAC inhibitors were found to significantly increase the acetylation of specific histone residues, such as H3K14, H4K5, and H4K12, leading to an increase in the expression of silenced genes.

Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme implicated in oncogenic signaling through the production of second messengers diacylglycerol and phosphocholine. nih.gov While direct studies on 2-amino-N-morpholinobenzamide are limited, research into structurally related compounds provides insight. A class of compounds known as 2-morpholinobenzoic acids, which are structurally analogous to the subject compound, have demonstrated improved PC-PLC inhibitory activity compared to the literature standard inhibitor, D609. nih.gov Further derivatization of this class into 2-morpholino-N-hydroxybenzamides resulted in compounds with potent anti-proliferative activity in cancer cell lines, suggesting that this structural backbone is promising for PC-PLC inhibition. nih.gov Molecular modeling of these related compounds identified chelation of the catalytic zinc ions in the PC-PLC active site as a key interaction for inhibition. nih.gov

Modulation of Focal Adhesion Kinase (FAK) Activity

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell survival, proliferation, and migration. nih.gov The 2-aminobenzamide moiety has been incorporated as a zinc-binding group in the rational design of novel dual-acting inhibitors that target both HDACs and FAK. nih.govresearchgate.net In this context, the 2-aminobenzamide structure is a key component of molecules designed to inhibit both FAK and HDAC2. nih.gov The development of such dual inhibitors has shown that compounds containing the 2-aminobenzamide feature can potently inhibit FAK with IC50 values in the nanomolar range. nih.gov This strategic design leverages the properties of the 2-aminobenzamide scaffold to interact with key therapeutic targets beyond HDACs. nih.gov

Inhibition of Fer/FerT Kinases

Fer is a non-receptor tyrosine kinase that, along with its testis- and cancer-specific variant FerT, is involved in regulating cell-cell adhesion and signaling pathways that influence cancer progression. targetmol.com A review of the current scientific literature did not yield specific data on the direct inhibition of Fer or FerT kinases by this compound or the broader class of 2-aminobenzamide compounds. While FAK inhibitors have been identified that also show activity against Fer kinase, a direct link to the 2-aminobenzamide class for this specific target is not established in the available research. selleckchem.com

Based on a comprehensive search of available scientific literature, there is no specific information linking the chemical compound “this compound” to the molecular mechanisms of action, biological macromolecule interactions, or cellular pathway perturbations as outlined in the requested article structure.

The requested sections and subsections are:

Cellular Pathway Perturbations

Therefore, it is not possible to generate a scientifically accurate article on “this compound” that adheres to the provided outline, as the foundational research data appears to be unavailable in the public domain. While research exists on other compounds that act on these targets—for instance, various peptide and non-peptide inhibitors of the NS2B-NS3 protease nih.govnih.govscienceopen.comfrontiersin.orgresearchgate.net or morpholino-containing compounds that target QcrB acs.org—these are structurally distinct from this compound and fall outside the scope of the request.

Influence on Gene Expression and Epigenetic Modifications

Currently, there is a lack of specific research data detailing the direct influence of this compound on gene expression patterns or its role in inducing epigenetic modifications. The scientific literature available within the public domain does not yet provide insights into whether this compound alters transcriptional activities or affects epigenetic markers such as DNA methylation and histone modifications. Further research is required to elucidate any potential effects in these areas.

Modulation of Signaling Pathways in Pre-clinical Settings

The specific signaling pathways that may be modulated by this compound in pre-clinical models have not been extensively characterized in the available scientific literature. While its pro-apoptotic effects, as suggested by studies on related compounds, imply an interaction with cellular signaling cascades that regulate cell death, the precise pathways and molecular targets remain to be identified. Future pre-clinical investigations are necessary to map the signaling networks affected by this compound.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Evaluation of Substituent Effects on Biological Activity

The systematic modification of the 2-amino-N-morpholinobenzamide scaffold has provided crucial insights into how different functional groups on the benzamide (B126) ring, the morpholine (B109124) ring, and the amide linkage influence biological activity.

The substitution pattern on the central benzamide ring is a critical determinant of biological activity. Research on analogous 2-morpholinobenzoic acid scaffolds has shown that the relative positions of the morpholine ring and other substituents significantly impact inhibitory potency. For instance, altering the substitution pattern from a 2,5-relationship (between the morpholine and an N-benzyl group) to a 2,4-relationship resulted in a notable decrease in inhibitory activity against phosphatidylcholine-specific phospholipase C (PC-PLC). nih.gov

In one study, this change led to a 3-fold decrease in inhibition for carboxylic acid-bearing compounds and a 1.5-fold decrease for hydroxamic acid analogues. nih.gov This highlights the spatial importance of substituent placement for optimal interaction with the target. Furthermore, studies on other benzoic acid derivatives suggest that hydrophilic substituents on the phenyl ring are often necessary to facilitate binding to polar amino acid residues at the target site. The electronic properties also play a role, with findings indicating that strong electron-donating groups attached to the benzene (B151609) ring can enhance biological activity. In other benzamide series, a para-substitution pattern was found to be more potent than meta- or ortho-substitutions. nih.gov

Table 1: Effect of Benzamide Ring Substitution Pattern on PC-PLC Inhibition nih.gov
Compound SeriesSubstitution Pattern (Morpholine vs. N-Benzyl Group)Relative Enzyme Activity (%)Fold Decrease in Inhibition (vs. 2,5-Pattern)
Carboxylic Acid Analogues2,5-10.7 ± 1.5-
Carboxylic Acid Analogues2,4-33.1 ± 5.7~3.0x
Hydroxamic Acid Analogues2,5-30.5 ± 7.3-
Hydroxamic Acid Analogues2,4-47.5 ± 0.8~1.5x

The morpholine ring is not merely a passive component of the structure but an active contributor to the molecule's biological and pharmacological profile. It is often described as a "privileged pharmacophore" in medicinal chemistry due to its ability to enhance potency and modulate pharmacokinetic properties. nih.gov The morpholine moiety is valued for its ability to improve aqueous solubility and brain permeability, making it a common feature in central nervous system (CNS) drug candidates. nih.govresearchgate.net

Crucially, the heteroatoms within the morpholine ring are key to its function. Studies on related inhibitors have demonstrated that the morpholinyl nitrogen is essential for inhibitory activity. nih.gov When the morpholine ring was replaced with a tetrahydropyran (B127337) (THP) moiety, which substitutes the nitrogen atom for a carbon, a complete loss of inhibitory activity was observed in carboxylic acid analogues, and a 2.5-fold decrease in potency was seen in hydroxamic acid derivatives. nih.gov This suggests the nitrogen atom may be involved in critical interactions, such as salt bridges or pi-cation interactions with the target protein. miguelprudencio.com Furthermore, docking simulations have shown that the oxygen atom of the morpholine ring can form hydrogen bonds with amino acid residues in an enzyme's active site. mdpi.com

Table 2: Comparison of Morpholine vs. Tetrahydropyran (THP) Moiety on PC-PLC Inhibition nih.gov
Compound TypeHeterocyclic MoietyRelative Enzyme Activity (%)Change in Potency
Carboxylic Acid AnalogueMorpholine~30.5-
Carboxylic Acid AnalogueTHP~100.0Full loss of activity
Hydroxamic Acid AnalogueMorpholine30.5 ± 7.3-
Hydroxamic Acid AnalogueTHP79.7 ± 0.72.5-fold decrease

The amide linkage (-C(O)NH-) connecting the benzoyl and morpholine moieties is fundamental to the structural integrity and activity of this compound class. Modifications to this linker can drastically alter biological outcomes. In studies of similar benzamide-containing molecules, the amide bond was found to be critical for potency. researchgate.net

Replacing the amide linkage with other functional groups, such as a sulfonamide (-SO₂NH-) or a simple methylene (B1212753) bridge (-CH₂-), was not well tolerated and led to a loss of activity. researchgate.net This indicates that the specific electronic and hydrogen-bonding capabilities of the amide group are important for target interaction. The amide's primary NH group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor, both of which can be key interactions within a protein binding pocket. mdpi.com However, modifications to the atoms adjacent to the amide group, such as the introduction of hydroxyl or methyl groups on the linker, can be tolerated and may even enhance activity or improve properties like solubility. mdpi.com

Table 3: Effect of Amide Linkage Modification in Piperidyl Benzamides researchgate.net
Compound TemplateLinkage TypeEffect on Potency
Piperidyl BenzamideAmide (-CONH-)Potent (Baseline)
Piperidyl BenzamideSulfonamide (-SO₂NH-)Not tolerated
Piperidyl BenzamideMethylene (-CH₂-)Not tolerated

Pharmacophore Elucidation and Optimization

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com For the this compound class, a general pharmacophore can be derived from various studies on related benzamide inhibitors.

Key features of the pharmacophore model for benzamide derivatives often include:

Aromatic Rings: Typically, one or two aromatic rings are required, which are involved in hydrophobic and π-stacking interactions with the target protein. nih.gov

Hydrogen Bond Acceptors (HBA): These are crucial for anchoring the ligand in the active site. The carbonyl oxygen of the amide and the oxygen of the morpholine ring are potential HBAs. nih.govresearchgate.net

Hydrogen Bond Donors (HBD): The amino group on the benzamide ring and the amide nitrogen can serve as HBDs, forming key hydrogen bonds. nih.gov

Hydrophobic Group: A hydrophobic feature is often included to account for interactions with non-polar pockets in the target. nih.gov

One pharmacophore model developed for a series of benzamide derivatives consisted of five features: one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Another model identified two HBAs, one aromatic hydrophobic unit, and one aromatic ring as essential. researchgate.net The optimal pharmacophore for a series of 2-morpholinobenzoic acid derivatives was confirmed to be the 1-acyl-2-morpholino-5-N-benzylamine central scaffold. nih.govrsc.org Optimization involves modifying the lead structure to better fit this pharmacophoric model, thereby enhancing biological activity.

Computational Approaches in SAR Analysis

Computational methods, particularly molecular docking, are powerful tools for understanding and predicting how ligands interact with their biological targets, thereby guiding SAR studies. oncodesign-services.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and energy. nih.gov For inhibitors related to this compound, docking simulations have successfully predicted and explained key molecular interactions.

Simulations of 2-morpholinobenzoic acid derivatives predicted that the molecules would engage in π-stacking interactions with a phenylalanine residue (Phe-66) and that the acyl group could coordinate with a catalytic zinc ion in the active site. nih.gov Other docking studies on benzamide analogues have revealed crucial hydrogen bond interactions with the backbone and side chains of various amino acid residues, including valine, asparagine, and leucine. nih.gov

The different parts of the this compound scaffold have been shown to engage in specific interactions:

The Amide Group: The primary amide can act as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. mdpi.com

The Morpholine Ring: The nitrogen atom can participate in salt bridge and pi-cation interactions, while the oxygen atom can form hydrogen bonds. miguelprudencio.commdpi.com

The Benzamide Ring: The aromatic system typically engages in hydrophobic and π-stacking interactions. nih.gov

These computational insights are invaluable for rationalizing observed SAR data and for designing new analogues with improved affinity and selectivity.

Table 4: Key Molecular Interactions Identified by Docking for Related Scaffolds
Molecular MoietyType of InteractionInteracting Residue/Component (Example)Source
Aromatic Benzamide Ringπ-StackingPhenylalanine (Phe-66) nih.gov
Amide Carbonyl (C=O)Hydrogen Bond AcceptorLeucine (Leu209) mdpi.com
Amide Amine (NH)Hydrogen Bond DonorValine (Val207), Asparagine (Asn263) mdpi.com
Morpholine NitrogenSalt Bridge / Pi-CationAspartic Acid (Asp_266) miguelprudencio.com
Morpholine OxygenHydrogen BondArginine (ARG275) mdpi.com
Acyl Group (e.g., Carboxylic Acid)Ion CoordinationCatalytic Zn²⁺ ion nih.gov

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic characteristics of complex organic molecules. For this compound, DFT calculations provide critical insights into its geometry, stability, and electronic behavior at the quantum level. While direct DFT studies on the exact this compound molecule are not extensively published, a robust understanding can be constructed by analyzing closely related analogues, such as 2-aminobenzamides and N-benzoyl-morpholine derivatives. These studies typically employ functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-311G(d,p) to achieve a balance between computational cost and accuracy. otago.ac.nzresearchgate.net

The optimized molecular geometry of this compound is predicted to be significantly influenced by its constituent parts. The benzamide core, consisting of the phenyl ring and the amide group, tends towards planarity. However, the presence of the ortho-amino group introduces a key structural feature: the high probability of forming a stable, six-membered intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and the carbonyl oxygen (C=O) of the amide linkage. otago.ac.nz This interaction stabilizes a conformation where the amino group and the carbonyl group are on the same side of the C-C bond connecting them. This hydrogen bond imparts significant rigidity to this portion of the molecule.

The morpholine ring, attached to the amide nitrogen, is expected to adopt a stable chair conformation, as this minimizes steric and torsional strain. otago.ac.nz The benzene ring of the benzoyl moiety remains largely planar. otago.ac.nz DFT calculations on N-(2-Amino-benzoyl)-N'-phenyl hydrazine, a related structure, show that the C=O double bond length is approximately 1.24 Å, and the adjacent C-N amide bond is around 1.35 Å, indicating partial double-bond character due to resonance. sciforum.net The bond lengths within the 2-aminobenzoyl fragment are not expected to deviate significantly from these values.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insight into the molecule's electronic character.

Table 1: Predicted Global Reactivity Descriptors for this compound (based on analogues)

Descriptor Symbol Predicted Characteristic
HOMO-LUMO Gap ΔE High (~4.6 eV), indicating high stability. otago.ac.nz
Chemical Hardness η High, suggesting low reactivity. otago.ac.nz
Global Softness S Low, corresponding to high hardness.
Electrophilicity Index ω Moderate, indicating its ability to accept electrons.

These DFT-derived parameters are fundamental in understanding the intrinsic properties of this compound, forming a basis for predicting its behavior in more complex biological systems.

Conformational Analysis and Binding Mode Predictions

The most significant conformational feature arises from the interplay between the 2-amino group and the N-morpholino-amide portion. As established by DFT calculations on analogous compounds, the dominant conformation of the 2-aminobenzamide (B116534) fragment is one where an intramolecular hydrogen bond exists between the amino and carbonyl groups. otago.ac.nz This interaction significantly restricts the rotation around the bond connecting the phenyl ring and the carbonyl group, locking it into a nearly planar arrangement.

The second key area of conformational flexibility is the rotation around the C-N amide bond. While this bond has partial double-bond character that favors planarity, steric hindrance from the bulky morpholine ring and the ortho-amino group influences the preferred dihedral angle. The morpholine ring itself is predicted to exist predominantly in a low-energy chair conformation. otago.ac.nznih.gov The orientation of this chair relative to the benzamide plane will define different conformers. The nitrogen atom of the morpholine ring acts as a pivot, allowing the ring to orient itself to minimize steric clashes with the rest of the molecule.

Table 2: Key Torsional Angles and Conformational Features of this compound

Feature Description Predicted State
Intramolecular H-Bond Between ortho-amino H and carbonyl O Present and stabilizing a planar conformer. otago.ac.nz
Morpholine Ring Conformation of the six-membered ring Predominantly a chair conformation. otago.ac.nz
Amide Bond Rotation Torsion around the CO-N(morpholine) bond Restricted, influenced by steric hindrance.

In the context of ligand design, predicting the binding mode of this compound within a protein active site is paramount. Molecular docking simulations are often employed for this purpose. These simulations explore the possible conformations of the ligand and its orientation within the binding pocket, scoring them based on interaction energies.

The binding mode is dictated by the molecule's ability to form favorable intermolecular interactions with amino acid residues. The key interaction points on this compound are:

Hydrogen Bond Donors: The primary amino (-NH₂) group.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) and the ether oxygen of the morpholine ring.

Aromatic System: The phenyl ring can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Regions: The aliphatic parts of the morpholine ring can form van der Waals contacts.

Docking studies on various morpholine-containing ligands have shown that the morpholine ring often plays a crucial role in binding. It can fit into hydrophobic pockets or use its oxygen atom to form a key hydrogen bond with polar residues in the receptor. otago.ac.nznih.gov The 2-aminobenzoyl portion, locked by the internal hydrogen bond, would present a relatively rigid pharmacophore. The amino group and carbonyl oxygen would be prime candidates for forming strong, directional hydrogen bonds with the protein backbone or side chains, anchoring the ligand in a specific orientation. The flexibility of the morpholine ring's orientation relative to this rigid plane could then allow for fine-tuning the fit within a specific binding site.

Pre Clinical Investigational Biological Activities

Antimicrobial Modulatory Effects

No specific studies detailing the antimicrobial modulatory effects of 2-amino-N-morpholinobenzamide were identified. The following subsections reflect the lack of available data in these specific areas of investigation.

A thorough literature search did not uncover any studies that specifically evaluated the in vitro antibacterial activity of this compound against Gram-positive or Gram-negative bacteria. Consequently, no data tables on its spectrum of activity or minimum inhibitory concentrations (MICs) can be provided.

There is no available research that assesses the anti-biofilm capabilities of this compound. Studies on related scaffolds have explored biofilm modulation, but these findings cannot be directly attributed to the specific compound .

Investigations into the potential antitubercular properties of this compound are not present in the current body of scientific literature.

No published research was found that investigates the efficacy of this compound against Helicobacter pylori.

Anticancer and Antiproliferative Research

Specific data on the anticancer and antiproliferative effects of this compound is not available in the scientific literature.

A comprehensive search did not yield any studies reporting on the evaluation of this compound in the specified in vitro cancer cell lines (MDA-MB-231, HCT116, MCF-7, HepG2, A549, and HeLa). Therefore, no data on its cytotoxic or antiproliferative activity, such as IC50 values, can be presented.

Assessment of Enzyme Inhibitory Potential in Cancer Models

The 2-aminobenzamide (B116534) scaffold is recognized as a core structure for a class of histone deacetylase (HDAC) inhibitors. nih.govfriedreichsataxianews.com HDACs are a group of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to the development and progression of cancer. frontiersin.org HDAC inhibitors interfere with the function of these enzymes, leading to downstream effects such as cell growth arrest and apoptosis in malignant cells. nih.govyoutube.com

While the broader class of 2-aminobenzamides has been investigated as HDAC inhibitors for anticancer effects, specific public domain research assessing the enzyme inhibitory potential of this compound in cancer models is not extensively documented. Studies on other 2-aminobenzamide derivatives have shown that these compounds can exhibit antiproliferative activity in cancer cell lines, such as B16F10 melanoma and HeLa cells, and can induce apoptosis and cell cycle arrest. nih.gov For instance, certain derivatives have demonstrated selectivity for specific HDAC isoforms, such as HDAC3, which is a potential target in cancer therapy. nih.gov

Antiviral Research

The aminobenzamide scaffold has been identified as a promising chemical framework for the development of antiviral agents, particularly against flaviviruses.

Research has demonstrated that derivatives of aminobenzamide can act as inhibitors of the NS2B/NS3 protease, an enzyme essential for the replication of flaviviruses like Dengue virus (DENV) and West Nile virus (WNV). nih.govnih.gov In one study, a series of functionalized meta- and para-aminobenzamide derivatives were synthesized and screened for their inhibitory activity against these viral proteases. nih.govnih.gov

One of the most potent compounds identified, compound 7n, demonstrated significant inhibition of both DENV and WNV proteases. nih.govnih.gov Kinetic analyses revealed that this compound acts as a competitive inhibitor of the protease. nih.govnih.gov Further investigations have identified other aminobenzamide-containing compounds that inhibit the Zika virus (ZIKV) NS2B-NS3 protease through binding to a novel allosteric pocket. nih.gov

VirusTarget EnzymeCompound ExampleInhibition Constant (Kᵢ)Inhibition Mode
Dengue Virus (DENV)NS2B/NS3 Protease7n8.77 µMCompetitive
West Nile Virus (WNV)NS2B/NS3 Protease7n5.55 µMCompetitive
Zika Virus (ZIKV)NS2B-NS3 ProteaseAminobenzamide DerivativesIC₅₀: 3.8 to 14.4 µMAllosteric

The inhibition of the NS2B/NS3 protease by aminobenzamide derivatives directly impacts viral replication. nih.gov This protease is responsible for processing the viral polyprotein, a large precursor protein that must be cleaved to produce the individual functional proteins required for viral assembly and propagation. nih.gov By blocking the active site of the protease, aminobenzamide inhibitors prevent this crucial processing step, thereby disrupting the viral life cycle. nih.govnih.gov Studies on other benzamide (B126) derivatives have shown they can interfere with different stages of viral replication, such as capsid assembly in the Hepatitis B virus (HBV). nih.govnih.gov

Other Mechanistic Investigations

The therapeutic potential of the 2-aminobenzamide class of compounds extends beyond oncology and virology into the realm of neurodegenerative diseases.

A significant body of research has focused on 2-aminobenzamide derivatives as histone deacetylase (HDAC) inhibitors for the treatment of Friedreich's ataxia (FA). nih.govfriedreichsataxianews.comnih.gov FA is a genetic disorder caused by expanded GAA triplet repeats in the first intron of the FXN gene, which leads to the silencing of the gene and a deficiency of the essential mitochondrial protein frataxin. nih.govnih.gov

Compounds from the 2-aminobenzamide class have been shown to reverse this gene silencing. friedreichsataxianews.comnih.gov They act by inhibiting class I HDACs, specifically HDAC1 and HDAC3, which are involved in the pathological epigenetic changes at the FXN locus. nih.govfriedreichsataxianews.comnih.gov This inhibition leads to increased histone acetylation, a modification that relaxes the chromatin structure and allows for the transcription of the FXN gene. friedreichsataxianews.comnih.gov

Preclinical studies using patient-derived cells and mouse models of FA have demonstrated that these compounds can effectively increase FXN mRNA and frataxin protein levels. nih.govnih.govplos.org For example, a specific 2-aminobenzamide derivative known as compound 109 was found to not only increase frataxin expression in the brain but also to improve mitochondrial function (as measured by aconitase activity) and reduce neuronal pathology in the dorsal root ganglia of a mouse model. nih.gov

Model SystemCompound Class/ExampleKey Mechanistic FindingObserved Outcome
FA Patient-derived Neuronal Cells2-Aminobenzamide HDAC InhibitorsInhibition of Class I HDACs (1 & 3)Increased FXN mRNA and frataxin protein levels. nih.govnih.gov
FA Patient Primary LymphocytesCompound 4bIncreased acetylation of H3K14, H4K5, H4K12Significantly increased FXN mRNA levels. nih.gov
KIKI Mouse Model of FACompound 106Increased histone H3 and H4 acetylationRestored frataoxin levels in nervous system and heart. nih.gov
YG8R Mouse Model of FACompound 109Increased acetylation at FXN locusIncreased frataxin protein in brain, improved motor coordination. nih.gov

Exploration in Animal Models of Depression and Anxiety (mechanistic relevance)

A comprehensive review of scientific literature and research databases reveals a significant gap in the understanding of this compound's effects within the central nervous system, specifically concerning its potential role in modulating depression and anxiety. To date, no preclinical studies utilizing animal models to investigate the antidepressant or anxiolytic properties of this compound have been published.

The standard preclinical evaluation of a novel compound for potential antidepressant or anxiolytic efficacy typically involves a battery of established behavioral tests in rodents. These models are designed to produce phenotypes that are analogous to certain aspects of human depressive and anxiety disorders. Common animal models for depression include the forced swim test and the tail suspension test, which assess behavioral despair, and chronic unpredictable stress models, which aim to induce a state of anhedonia, a core symptom of depression. For anxiety, researchers often employ the elevated plus maze and the light-dark box test to measure anxiety-like behaviors based on the animal's natural aversion to open or brightly lit spaces.

Furthermore, mechanistic studies in these models are crucial for understanding how a compound might exert its effects. Such investigations could involve, for example, measuring changes in neurotransmitter levels (such as serotonin, dopamine, and norepinephrine) in key brain regions, examining receptor binding affinities, or assessing alterations in neuroplasticity markers like brain-derived neurotrophic factor (BDNF).

However, for this compound, there is a complete absence of such data in the public domain. No research has been identified that has subjected this specific molecule to any of the aforementioned behavioral paradigms or mechanistic assays relevant to depression and anxiety. Therefore, it is not possible to present any detailed research findings or data tables related to its performance in these preclinical models. The mechanistic relevance of this compound to the pathophysiology of depression and anxiety remains entirely unexplored.

Future research would be necessary to determine if this compound has any activity in the central nervous system and, if so, whether it warrants investigation as a potential therapeutic agent for mood and anxiety disorders. Such a research program would need to begin with foundational in vitro and in vivo screening before progressing to the animal models discussed.

Metabolic Pathway Studies and Pharmacological Disposition Research

In Vitro and In Vivo Metabolism Studies

Metabolism studies are designed to identify the routes by which a compound is chemically altered by the body. These biotransformation processes are crucial as they can affect the compound's activity, duration of action, and potential for toxicity.

While no specific biotransformation pathways have been documented for 2-amino-N-morpholinobenzamide, compounds with similar functional groups typically undergo Phase I and Phase II metabolic reactions.

Phase I Reactions (Functionalization): These reactions introduce or expose functional groups. For this compound, likely pathways would include:

Oxidation: This is a common metabolic route. The morpholine (B109124) ring is susceptible to oxidation, a pathway observed in other morpholine-containing drugs like Linezolid. The aromatic ring of the benzamide (B126) portion could also undergo hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. N-oxidation of the benzamidine (B55565) structure is also a known metabolic pathway.

Hydrolysis: The amide linkage in the benzamide structure could potentially undergo hydrolysis, cleaving the molecule into 2-aminobenzoic acid and 4-aminomorpholine (B145821).

Phase II Reactions (Conjugation): Following Phase I reactions, the compound or its metabolites can be conjugated with endogenous molecules to increase water solubility and facilitate excretion. Potential conjugation reactions for metabolites of this compound would include:

Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid.

Sulfation: Phenolic metabolites can undergo sulfation.

The stability of a compound in the presence of metabolic enzymes is a key predictor of its in vivo clearance. Microsomal stability assays are standard in vitro tools used for this assessment.

Microsomal Stability: An in vitro study using human liver microsomes would be conducted to determine the metabolic stability of this compound. Such an assay measures the rate of disappearance of the parent compound over time in the presence of liver enzymes, primarily CYP450s. The results, often expressed as half-life (t½) and intrinsic clearance (CLint), would indicate whether the compound is likely to be rapidly or slowly cleared in the body. While specific data is unavailable, related benzamide derivatives have been shown to be metabolized by microsomal enzymes.

Table 1: Illustrative Microsomal Stability Data for this compound

Species Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human 25 27.7
Rat 18 38.5
Dog 35 19.8
Monkey 22 31.5

This table contains hypothetical data for illustrative purposes only.

Pharmacokinetic Principles in Research Models

Pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed throughout the body, and ultimately eliminated.

Although no in vivo pharmacokinetic data for this compound are available, studies in rodent and non-rodent species would be necessary to characterize its profile. Key parameters measured would include:

Absorption: Following oral administration, the rate and extent of absorption would be determined by measuring plasma concentrations over time. The morpholine moiety is often included in compounds to improve solubility and absorption.

Distribution: The volume of distribution (Vd) would indicate the extent to which the compound distributes into tissues versus remaining in the plasma. Aminoglycosides, which are highly charged, tend to have a volume of distribution similar to the extracellular space.

Elimination: The compound's clearance (CL) and elimination half-life (t½) would be determined. Elimination occurs through metabolism (hepatic clearance) and/or excretion of the unchanged drug (renal clearance).

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

Parameter Value (Mean ± SD)
Bioavailability (F%) 65 ± 15
Tmax (h) 1.5 ± 0.5
Cmax (ng/mL) 850 ± 210
AUC (ng·h/mL) 4500 ± 980
Vd (L/kg) 1.2 ± 0.3
CL (L/h/kg) 0.25 ± 0.07
t½ (h) 3.3 ± 0.8

This table contains hypothetical data for illustrative purposes only.

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical.

The inclusion of a morpholine ring in a molecule is a common medicinal chemistry strategy to improve CNS penetration. The morpholine heterocycle can enhance brain permeability due to its physicochemical properties, including a pKa value that improves solubility in the blood. Studies in animal models, typically rats or mice, would be conducted to quantify the extent of brain penetration. This is often expressed as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu).

Table 3: Illustrative Brain Penetration Data in Mice

Compound LogP Brain-to-Plasma Ratio (Kp)
This compound 2.1 1.5
Compound A (Low Penetration) 3.5 0.2
Compound B (High Penetration) 1.8 3.0

This table contains hypothetical data for illustrative purposes only.

Interaction with Broader Biological Metabolic Pathways

Beyond direct biotransformation, a compound could potentially interact with broader metabolic pathways. For a molecule containing an amino group derived from an aminobenzamide structure, it is conceivable, though entirely speculative without data, that it could interact with pathways of amino acid metabolism. However, there is no published evidence to suggest that this compound or its constituent parts play a significant role in or interact with major endogenous metabolic cycles. Such interactions are not typical for xenobiotics of this nature unless specific structural motifs are present that mimic endogenous substrates.

Influence on Amino Acid Metabolic Networks in Cellular Systems

Currently, there is no publicly available scientific literature detailing the specific influence of this compound on amino acid metabolic networks in cellular systems. Research into the metabolic pathways of this compound, including its absorption, distribution, metabolism, and excretion (ADME), has not been documented in accessible scientific databases. Therefore, its effects on cellular amino acid pools, transamination, deamination, or other related metabolic processes remain uncharacterized.

Interactive Data Table: Impact of this compound on Amino Acid Metabolism

No data available

Crosstalk with Immune System Metabolism (e.g., T-cell anti-tumor immunity)

Similarly, information regarding the interaction of this compound with the metabolism of the immune system is not present in the available scientific literature. Consequently, any potential effects on the metabolic reprogramming of immune cells, such as the enhancement or suppression of T-cell anti-tumor immunity, have not been investigated or reported. The influence of this compound on metabolic checkpoints in immune cells and its implications for immunomodulation are unknown.

Interactive Data Table: Effects of this compound on T-cell Metabolism

No data available

Analytical and Bioanalytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating and quantifying chemical compounds in mixtures. For a molecule with the polarity and functional groups of 2-amino-N-morpholinobenzamide (an aromatic amine, an amide, and a morpholine (B109124) ring), liquid chromatography is the most suitable approach.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of benzamide (B126) derivatives. A typical method for this compound would likely be a reversed-phase HPLC (RP-HPLC) method. In this approach, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

The development of a robust HPLC method would involve optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time.

Table 1: Theoretical HPLC Method Parameters for this compound Analysis

Parameter Typical Conditions Purpose
Stationary Phase C18 or C8 silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm) Provides a nonpolar surface for retention of the moderately polar analyte.
Mobile Phase Gradient of Acetonitrile (ACN) and Water or Methanol and Water. A gradient elution would be necessary to ensure the compound elutes with a good peak shape.
Additives Formic acid (0.1%) or Ammonium formate (B1220265) buffer To control the pH of the mobile phase, which affects the ionization state and retention of the amino group.
Flow Rate 1.0 mL/min Standard flow rate for analytical columns.

| Detection | UV Detector (e.g., at 254 nm or a wavelength of maximum absorbance) | The aromatic ring in the compound allows for strong ultraviolet absorbance. |

This table represents a hypothetical starting point for method development, as no specific validated methods for this compound have been published.

For higher sensitivity and selectivity, especially in complex mixtures, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method. UHPLC uses columns with smaller particle sizes (<2 µm), providing faster analysis times and better resolution than traditional HPLC.

The mass spectrometer would typically be an electrospray ionization (ESI) source, which is well-suited for polar molecules like this compound. The analysis would be performed in Multiple Reaction Monitoring (MRM) mode for quantification, providing high specificity by monitoring a specific precursor ion to product ion transition.

Table 2: Projected UHPLC-MS/MS Parameters for this compound

Parameter Projected Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+) The primary amino group and morpholine nitrogen are readily protonated.
Precursor Ion [M+H]⁺ ~222.12 m/z (Calculated for C₁₁H₁₅N₃O₂) The protonated molecular ion would be selected in the first quadrupole.
Product Ions To be determined experimentally Fragmentation would likely occur at the amide bond or involve the morpholine ring, requiring experimental determination.

| Collision Energy | To be determined experimentally | Optimized to produce stable and abundant product ions for quantification. |

The m/z values and fragmentation patterns are theoretical and would require experimental confirmation through infusion of a pure standard into the mass spectrometer.

No studies detailing the detection or quantification of this compound in biological matrices such as plasma, tissue homogenates, or cell lysates have been reported. The development of such a bioanalytical method would be a critical step in studying its pharmacokinetics or mechanism of action in a biological system.

A typical workflow would involve:

Sample Preparation: Extraction of the analyte from the biological matrix to remove interfering substances like proteins and lipids. This could be achieved through protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Analysis: Use of a validated UHPLC-MS/MS method due to its high sensitivity and selectivity, which are necessary for detecting low concentrations of a compound in a complex biological sample.

Validation: The method would need to be validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, selectivity, and stability.

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic techniques are essential for confirming the chemical structure of newly synthesized compounds and their intermediates.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While no specific spectra for this compound are published, one can predict the expected signals in ¹H NMR and ¹³C NMR spectra based on its structure. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Protons Predicted Shift (ppm) Multiplicity Notes
Aromatic-H 6.5 - 7.5 Multiplets Four protons on the aminobenzoyl ring would appear in this region.
-NH₂ 5.0 - 6.0 Broad singlet The chemical shift of the primary amine protons is variable and they can exchange with D₂O.
Morpholine -OCH₂- ~3.7 Multiplet Protons on carbons adjacent to the oxygen atom in the morpholine ring.

| Morpholine -NCH₂- | ~3.5 | Multiplet | Protons on carbons adjacent to the nitrogen atom in the morpholine ring. |

These are estimated chemical shifts based on general principles and data from similar structures. The actual spectrum would need to be experimentally determined.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Table 4: Expected IR Absorption Bands for this compound | Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | | :--- | :--- | :--- | | N-H (Amine) | 3300 - 3500 | Symmetric & Asymmetric Stretch | A doublet is expected for the primary amine (-NH₂). | | C-H (Aromatic) | 3000 - 3100 | Stretch | | C-H (Aliphatic) | 2850 - 2960 | Stretch | From the CH₂ groups of the morpholine ring. | | C=O (Amide I) | 1640 - 1680 | Stretch | Strong absorption characteristic of a tertiary amide carbonyl. | | C=C (Aromatic) | 1450 - 1600 | Stretch | Multiple bands are expected. | | C-N (Amine/Amide) | 1200 - 1350 | Stretch | | C-O-C (Ether) | 1070 - 1150 | Asymmetric Stretch | Characteristic of the morpholine ring ether linkage. |

This table lists predicted absorption regions. The exact position and intensity of the peaks would need to be confirmed from an experimental spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of chemical compounds, providing precise information on molecular weight and intrinsic structural features through fragmentation analysis. For this compound, mass spectrometry allows for the unambiguous determination of its molecular mass and offers insights into its chemical architecture by examining the fragmentation patterns that arise from the dissociation of the parent molecule.

The molecular formula of this compound is C₁₁H₁₅N₃O₂, which corresponds to a monoisotopic mass of approximately 221.1164 Da. In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺, giving a mass-to-charge ratio (m/z) of approximately 222.1237. High-resolution mass spectrometry can confirm this elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) experiments is dictated by the cleavage of its most labile bonds. The structure consists of three key components: an aminophenyl group, an amide linkage, and a morpholine ring. The fragmentation is predicted to occur along these structural motifs. A plausible fragmentation pathway for the [M+H]⁺ ion would involve:

Cleavage of the amide C-N bond: This is a common fragmentation pathway for amides and would lead to the formation of a stable 2-aminobenzoyl cation.

Fragmentation of the morpholine ring: The morpholine ring can undergo characteristic ring-opening and cleavage, leading to specific neutral losses or charged fragments.

Loss of the morpholino group: Cleavage of the bond between the amide carbonyl and the morpholine nitrogen would result in the loss of a neutral morpholine moiety or the formation of a charged morpholine-related ion.

A summary of the predicted molecular weight and key fragment ions for this compound is presented below.

Ion TypeProposed Fragment StructureTheoretical m/zDescription of Fragmentation
[M+H]⁺C₁₁H₁₆N₃O₂⁺222.12Protonated molecular ion of this compound.
Fragment 1C₇H₆NO⁺120.04Formation of the 2-aminobenzoyl cation via cleavage of the amide C-N bond and loss of morpholine.
Fragment 2C₄H₁₀NO⁺88.07Protonated morpholine fragment resulting from cleavage at the amide bond.
Fragment 3C₇H₈N⁺106.07Loss of carbon monoxide (CO) from the 2-aminobenzoyl cation (m/z 120.04).
Fragment 4C₄H₈N⁺70.06Loss of water (H₂O) from the protonated morpholine fragment (m/z 88.07).

Derivatization Strategies for Enhanced Detection in Research

In many bioanalytical applications, direct analysis of a target compound may be hindered by poor ionization efficiency, low detector response, or inadequate chromatographic retention. Derivatization is a chemical modification strategy used to overcome these limitations. For this compound, its primary aromatic amine group serves as an ideal target for derivatization to enhance its detectability in techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov

The goal of derivatization is to attach a chemical tag to the analyte that imparts desirable analytical properties. For instance, attaching a tag with a readily ionizable group, such as a tertiary amine, can significantly boost the signal in positive mode electrospray ionization mass spectrometry. nih.gov Similarly, introducing a fluorophore allows for highly sensitive detection using fluorescence detectors. nih.gov

Several reagents are well-suited for the derivatization of the primary amine in this compound:

Dansyl Chloride (DNS-Cl): This is one of the most common reagents for labeling primary and secondary amines. nih.govglsciencesinc.com The reaction results in a stable sulfonamide derivative that exhibits strong fluorescence and enhanced ionization efficiency, thereby lowering detection limits. nih.govresearchgate.netresearchgate.net The derivatization is typically robust and can be performed under mild conditions. nih.gov

Fluorescamine: This reagent reacts specifically with primary amines to yield a highly fluorescent product. It is particularly useful for applications requiring high sensitivity and selectivity for primary amines.

Novel Fluorescent Reagents: Advanced reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) have been developed for the analysis of primary aromatic amines. nih.govdoi.org These reagents can provide exceptionally low detection limits when coupled with fluorescence detection and produce derivatives that are amenable to mass spectrometric identification. nih.gov

The choice of derivatization strategy depends on the analytical instrumentation available and the specific requirements of the research, such as the desired sensitivity and the complexity of the sample matrix.

Derivatization ReagentTarget Functional GroupAnalytical EnhancementCommon Detection Method
Dansyl Chloride (DNS-Cl)Primary AmineIncreased ionization efficiency, addition of a fluorophore. nih.govnih.govLC-MS, HPLC-Fluorescence
FluorescaminePrimary AmineHigh fluorescence quantum yield for sensitive detection.HPLC-Fluorescence
9-fluorenylmethyl chloroformate (Fmoc-Cl)Primary AmineAdds a UV-active and fluorescent tag.HPLC-UV, HPLC-Fluorescence
PPIA (2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid)Primary Aromatic AmineHigh sensitivity fluorescence and stable derivative for MS. nih.govdoi.orgHPLC-Fluorescence, LC-MS

Computational and Chemometric Approaches in Analytical Data Interpretation

The interpretation of complex analytical data generated from techniques like mass spectrometry and chromatography can be significantly enhanced through the use of computational and chemometric tools. These approaches provide powerful means to predict spectral behavior, process large datasets, and extract meaningful chemical information. nih.gov

Computational Approaches: Computational chemistry software can predict the mass spectral fragmentation of a molecule in silico, providing a theoretical framework to aid in the interpretation of experimental data. epfl.chyoutube.com For this compound, these tools can generate a predicted fragmentation tree based on established chemical principles and reaction libraries. youtube.comacdlabs.com This is particularly valuable for confirming the identity of observed fragment ions and elucidating fragmentation mechanisms. Advanced deep learning models are also emerging that can predict entire MS/MS spectra from a molecule's 3D structure, offering even greater predictive power. oup.com Such computational methods help eliminate human bias in spectral interpretation and can reveal fragmentation pathways that might not be immediately obvious. youtube.com

Chemometric Approaches: Chemometrics employs statistical and mathematical methods to analyze chemical data. ias.ac.in When analyzing multiple samples containing this compound, such as in metabolic studies or quality control assessments, LC-MS experiments can generate vast and complex datasets. acs.orgresearchgate.net Chemometric techniques are essential for processing this data to identify patterns, correlations, and outliers. acs.orgacs.org

Principal Component Analysis (PCA): PCA is a widely used unsupervised pattern recognition technique that reduces the dimensionality of large datasets while retaining most of the original variance. ias.ac.inchemistry-matters.comsartorius.com By plotting the data in terms of a few principal components, it is possible to visualize clusters of similar samples, identify trends, or detect outlier samples that deviate from the norm. sartorius.combohrium.com

Multivariate Curve Resolution (MCR): This method is used to resolve co-eluting peaks in chromatography and extract the pure mass spectra of individual components from a mixture, which is invaluable when dealing with complex biological matrices.

Partial Least Squares (PLS): A supervised method used for regression and classification, PLS can be used to build predictive models that correlate spectral data with a specific property of the sample, such as concentration or biological activity.

These computational and chemometric tools are indispensable in modern analytical research, enabling a more thorough and accurate interpretation of the complex data associated with the analysis of compounds like this compound.

ApproachMethod/ToolApplication in Analytical Data Interpretation
ComputationalIn Silico Fragmentation Software (e.g., MS Fragmenter)Predicts fragmentation patterns from a chemical structure to aid in spectral interpretation and structure confirmation. epfl.chacdlabs.com
Deep Learning Models (e.g., 3DMolMS)Predicts entire MS/MS spectra from 3D molecular conformations for compound identification. oup.com
ChemometricPrincipal Component Analysis (PCA)Reduces data dimensionality for visualizing trends, clusters, and outliers in multi-sample datasets. chemistry-matters.comacs.org
Multivariate Curve Resolution (MCR)Deconvolutes overlapping chromatographic peaks to obtain pure spectra of individual components.
Partial Least Squares (PLS)Builds predictive models to correlate spectral data with quantitative sample properties (e.g., concentration).

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies for Structural Diversity

To explore the full therapeutic potential of the 2-amino-N-morpholinobenzamide core, the development of novel synthetic strategies is paramount. Diversity-Oriented Synthesis (DOS) offers a powerful approach to generate libraries of structurally diverse molecules from a common starting material. nih.govrsc.org This strategy can be employed to systematically modify the aminobenzamide and morpholine (B109124) moieties, as well as to introduce a wide range of substituents, leading to a broad exploration of chemical space. nih.gov

Furthermore, the adoption of green chemistry principles in the synthesis of new derivatives is an important consideration. researchgate.net The development of efficient, environmentally friendly synthetic methodologies, such as microwave-assisted synthesis, can streamline the production of 2-aminobenzamide (B116534) derivatives while minimizing waste and energy consumption. nih.govresearchgate.net Research into one-pot multicomponent reactions also holds promise for the efficient construction of complex benzamide-containing scaffolds.

Synthetic StrategyDescriptionPotential Application to this compound
Diversity-Oriented Synthesis (DOS) Generation of a wide variety of molecular structures from a common starting material.Creation of a library of diverse this compound analogs for broad biological screening.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate chemical reactions.Rapid and efficient synthesis of novel derivatives. nih.govresearchgate.net
Multicomponent Reactions Reactions in which three or more reactants combine in a single step to form a product that contains all or most of the atoms of the starting materials.Efficient construction of complex analogs with varied substituents.
Green Chemistry Approaches Design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances.Development of sustainable and environmentally friendly synthetic routes. researchgate.net

In-depth Exploration of Target Engagement Mechanisms

A thorough understanding of how this compound and its derivatives interact with their biological targets is fundamental for rational drug design. Future research should focus on in-depth exploration of target engagement mechanisms. A variety of assays can be employed to confirm direct binding to target proteins and to elucidate the mechanism of action. acs.org For instance, studies on N-substituted benzamides have successfully elucidated their role in inducing apoptosis through the mitochondrial pathway, involving cytochrome c release and caspase-9 activation. nih.govnih.gov

Techniques such as the Cellular Thermal Shift Assay (CETSA) can be utilized to verify target engagement in a cellular context. Moreover, the development of fluorescent or tagged probes based on the this compound scaffold can enable direct visualization of compound binding to its target within cells, providing crucial evidence of cellular target engagement. acs.org

Integration of Multi-omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is essential. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive biological profile of the compound's activity. nih.govnih.gov By analyzing how the compound alters the expression of genes, proteins, and the levels of metabolites, researchers can identify the pathways and cellular processes that are modulated.

A streamlined workflow for targeted metabolomics, lipidomics, and proteomics from a single small sample can provide valuable insights into the mechanisms of action and potential off-target effects. biorxiv.org This comprehensive profiling can help in identifying biomarkers for drug response and in understanding potential mechanisms of toxicity. maastrichtuniversity.nl

Advanced Computational Modeling for Predictive Research

Advanced computational modeling and in silico prediction play a crucial role in modern drug discovery by accelerating the design and optimization of new drug candidates. mdpi.comresearchgate.net For this compound, computational approaches can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of novel derivatives, helping to prioritize compounds with favorable drug-like characteristics. mdpi.com

Molecular docking studies can predict the binding interactions of these compounds with their biological targets, providing insights into the structural basis of their activity. researchgate.netvensel.org Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to identify the key structural features that contribute to the biological activity of this class of compounds. These predictive models can guide the design of new derivatives with enhanced potency and selectivity. mdpi.com

Investigation of New Biological Targets and Pathways

A key area of future research is the identification of novel biological targets and pathways for this compound and its analogs. Benzamide (B126) derivatives have shown promise against a range of targets. For example, certain benzamides have been identified as novel inhibitors of the sodium taurocholate cotransporting polypeptide (NTCP), a target for hepatocellular carcinoma. nih.gov Others have been designed as selective inhibitors of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer. vensel.org

Furthermore, the development of multi-targeted compounds is an emerging strategy, particularly for complex diseases like Alzheimer's. Benzamide derivatives have been designed to inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in Alzheimer's pathology. mdpi.com The versatile nature of the benzamide scaffold suggests that a systematic screening of this compound derivatives against a panel of biological targets could uncover new and unexpected therapeutic opportunities. The morpholine ring itself is a privileged pharmacophore in medicinal chemistry, known to modulate the properties of a wide range of biologically active compounds. nih.govnih.gov

Strategic Derivatization for Enhanced Mechanistic Understanding

Strategic derivatization of the this compound scaffold is a powerful tool for enhancing our understanding of its mechanism of action and for improving its pharmacological properties. By systematically modifying different parts of the molecule, researchers can probe the structure-activity relationships (SAR) and identify the key functional groups responsible for its biological effects. e3s-conferences.orge3s-conferences.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.